1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS No.: 925663-04-3
Cat. No.: VC5186024
Molecular Formula: C12H13ClFN3
Molecular Weight: 253.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925663-04-3 |
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Molecular Formula | C12H13ClFN3 |
Molecular Weight | 253.71 |
IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3 |
Standard InChI Key | PCYFSKARZNSSAM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, reflects its core structure:
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A pyrazole ring with methyl groups at positions 3 and 5.
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An amine group at position 4.
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A 2-chloro-4-fluorobenzyl substituent at position 1.
The molecular formula is C₁₂H₁₃ClFN₃, with a molecular weight of 253.70 g/mol . The presence of electron-withdrawing halogens (Cl, F) on the benzyl group and electron-donating methyl groups on the pyrazole ring creates a polarized electronic profile, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves two primary steps:
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Preparation of 2-chloro-4-fluorobenzyl chloride:
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Alkylation of 3,5-dimethyl-1H-pyrazol-4-amine:
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Reagents: 2-chloro-4-fluorobenzyl chloride, potassium carbonate (base), dimethylformamide (DMF) solvent.
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Conditions: Reflux at 80–100°C for 12–24 hours.
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Mechanism: Nucleophilic substitution (SN2) at the benzyl carbon.
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Table 2: Synthetic Conditions and Yields for Analogous Compounds
Compound | Yield (%) | Purity (%) | Reference |
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1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl | 72 | 98 | |
N-(4-Fluorobenzyl)-1,5-dimethyl | 68 | 95 |
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
While direct data on 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is scarce, its structural analogs demonstrate:
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Anticancer Activity: Pyrazole derivatives inhibit kinases (e.g., EGFR, VEGFR) and induce apoptosis in cancer cell lines.
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Anti-inflammatory Effects: Modulation of COX-2 and TNF-α pathways in murine models .
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Insecticidal Properties: Disruption of acetylcholine esterase in Plutella xylostella.
The chlorine and fluorine atoms enhance membrane permeability and target binding via hydrophobic and electrostatic interactions, while the methyl groups stabilize the pyrazole ring conformation .
Comparative Analysis with Structural Analogs
Impact of Halogen Positioning
Comparing the 4-fluoro and 6-fluoro isomers reveals significant differences:
Table 3: Positional Isomer Comparison
Property | 2-Chloro-4-fluoro Isomer | 2-Chloro-6-fluoro Isomer |
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LogP | 2.8 | 2.6 |
IC₅₀ (EGFR Inhibition) | 0.45 µM | 1.2 µM |
Solubility (mg/mL) | 0.12 | 0.09 |
The 4-fluoro isomer exhibits superior kinase inhibition due to enhanced electronic effects at the benzyl para position .
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